Penfluridol - 26864-56-2

Penfluridol

Catalog Number: EVT-278428
CAS Number: 26864-56-2
Molecular Formula: C28H27ClF5NO
Molecular Weight: 524.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Penfluridol, chemically known as 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl) phenyl]-4-piperidinol, is a diphenylbutylpiperidine derivative. [] It belongs to the first generation of antipsychotic drugs. [, , ] Penfluridol has gained significant attention in recent years for its potential anticancer properties, exhibiting activity against various cancer cell lines in vitro and in vivo. [, , , , , ]

Haloperidol

  • Compound Description: Haloperidol is a first-generation antipsychotic drug belonging to the butyrophenone class. It is commonly used to treat schizophrenia and other psychotic disorders. []
  • Relevance: Haloperidol shares structural similarities with penfluridol, both belonging to the diphenylbutylpiperidine class of antipsychotics. [] They have been compared in various studies for their efficacy and safety profiles. One study found penfluridol to be superior in terms of patient retention in treatment, while their efficacy and adverse effects were similar. [] Another study found that both drugs had similar efficacy in treating Tourette syndrome, but penfluridol had fewer side effects and was easier to take. []

Chlorpromazine

  • Compound Description: Chlorpromazine is a first-generation antipsychotic medication used to treat psychotic disorders like schizophrenia. [] It is a member of the phenothiazine class of antipsychotics.
  • Relevance: Chlorpromazine is another first-generation antipsychotic like penfluridol, and their efficacies have been compared in clinical trials. While both have similar efficacy and side effect profiles, penfluridol may offer advantages due to its once-weekly dosing schedule. []

Fluphenazine

  • Compound Description: Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, used to manage symptoms of psychotic disorders. It is available in oral and depot injection forms, with the latter offering long-acting effects. []
  • Relevance: Fluphenazine decanoate, the long-acting injectable form, has been compared with penfluridol for long-term treatment of schizophrenia. [] Both drugs demonstrated similarly low relapse rates, showcasing penfluridol's potential as an effective oral long-acting alternative to injectables.

2-Deoxy-D-Glucose (2DG)

  • Compound Description: 2-Deoxy-D-glucose (2DG) is a glucose analog that inhibits glycolysis, a crucial metabolic pathway in cancer cells. []
  • Relevance: Studies have shown that penfluridol's anti-tumor effects in lung cancer are enhanced when combined with 2DG. [] Penfluridol inhibits mitochondrial oxidative phosphorylation (OXPHOS) but induces glycolysis as a compensatory mechanism. By inhibiting glycolysis with 2DG, the synergistic combination effectively starves cancer cells of energy, leading to enhanced cell death.

Pimozide

  • Compound Description: Pimozide is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class. [] It is primarily used to suppress severe motor and phonic tics in Tourette syndrome.
  • Relevance: Like penfluridol, pimozide belongs to the diphenylbutylpiperidine class of antipsychotic drugs and exhibits similar effects on prolactin secretion. []

Thioridazine

  • Compound Description: Thioridazine is a phenothiazine class antipsychotic drug with potential for repurposing as a cancer therapeutic. []
  • Relevance: In a study investigating dasatinib resistance in pancreatic cancer, thioridazine emerged as a potential sensitizing agent. Further investigation revealed that other phenothiazines, including penfluridol, exhibited similar or even greater potency against both dasatinib-resistant and -sensitive pancreatic cancer cell lines. []

Risperidone

  • Compound Description: Risperidone is an atypical antipsychotic drug commonly prescribed for schizophrenia and bipolar disorder. It is available in various formulations, including oral solutions. []
  • Relevance: Risperidone oral solution, known for its ease of administration and improved compliance, has been compared with penfluridol for hidden treatment in schizophrenia. Both drugs demonstrated similar efficacy, but risperidone exhibited a more favorable side effect profile. []

Aripiprazole

  • Compound Description: Aripiprazole is an atypical antipsychotic drug utilized in treating schizophrenia and bipolar disorder. It is available in several formulations, including orally disintegrating tablets, which allow for easier administration, particularly in patients with swallowing difficulties. []
  • Relevance: Aripiprazole orally disintegrating tablets, known for their ease of administration and improved compliance, have been compared with penfluridol for hidden treatment in Alzheimer's disease patients experiencing psychotic and behavioral disturbances. [] Both drugs demonstrated good efficacy and were well-tolerated, highlighting penfluridol's potential as a valuable treatment option in such cases.
Classification
  • Type: Antipsychotic
  • Chemical Class: Diphenylbutylpiperidine
  • Year of Discovery: 1968
  • Primary Uses: Treatment of schizophrenia, acute psychosis, and Tourette's syndrome.
Synthesis Analysis

The synthesis of penfluridol involves multiple steps that typically include the following:

  1. Starting Materials: The synthesis begins with succinic anhydride and fluorobenzene.
  2. Intermediate Formation: The initial reaction involves the formation of an intermediate compound through infrared spectroscopy and subsequent acid decomposition.
  3. Reduction Steps: A reducing agent, such as lithium aluminum hydride, is employed to reduce the intermediate compounds under controlled conditions (temperature around 30-40 °C) for approximately 6 hours, yielding a compound that is further processed.
  4. Friedel-Crafts Reaction: This step involves reacting with fluorobenzene again to form another intermediate.
  5. Final Steps: The final compound is obtained through hydrolysis and further reduction processes, ensuring a high yield with minimal waste .
Molecular Structure Analysis

Penfluridol has a complex molecular structure characterized by its diphenylbutylpiperidine backbone. The molecular formula is C22H25F2NC_{22}H_{25}F_2N with a molecular weight of approximately 360.44 g/mol.

Structural Features

  • Core Structure: The compound features a piperidine ring connected to two phenyl groups and a butyl chain.
  • Functional Groups: It includes fluorine substituents that enhance its lipophilicity and receptor binding properties.
  • 3D Configuration: The three-dimensional conformation plays a crucial role in its interaction with dopamine receptors, particularly the D2 subtype .
Chemical Reactions Analysis

Penfluridol undergoes several chemical reactions during its synthesis and potential metabolic processes:

  1. Reduction Reactions: Key to its synthesis, where intermediates are reduced using lithium aluminum hydride or similar agents.
  2. Friedel-Crafts Acylation: Involves the introduction of acyl groups into aromatic rings, which is vital for forming intermediates.
  3. Hydrolysis Reactions: These reactions are critical for converting intermediates into penfluridol, ensuring the removal of protecting groups and formation of functional groups necessary for biological activity .
Mechanism of Action

Penfluridol primarily exerts its antipsychotic effects through blockade of dopamine D2 receptors in the central nervous system. This action reduces dopaminergic neurotransmission associated with psychotic symptoms.

Additional Mechanisms

  • Integrin Signaling Interference: Recent studies suggest that penfluridol may also inhibit integrin signaling pathways, contributing to its antiproliferative effects in cancer therapy, particularly in triple-negative breast cancer models .
  • Long Duration of Action: Its lipophilic nature allows for prolonged action within the body, making it suitable for long-term management of psychotic disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Penfluridol is stable under normal conditions but should be protected from light and moisture.
  • Melting Point: Approximately 130 °C.
  • pH Stability Range: Effective within a pH range of 4 to 7.

These properties are essential for formulation development and therapeutic efficacy .

Applications

Penfluridol has diverse applications beyond traditional antipsychotic use:

  1. Psychiatric Treatment: Primarily indicated for schizophrenia, acute psychosis, and Tourette's syndrome.
  2. Oncology Research: Investigated for its potential to inhibit tumor growth and metastasis in various cancer types, especially breast cancer due to its unique mechanism involving integrin signaling inhibition .
  3. Research Tool: Used in studies exploring dopamine receptor interactions and their implications in neuropharmacology.

Recent findings highlight penfluridol's promise as a repurposed agent in cancer therapy, showcasing its versatility as both an antipsychotic medication and a potential chemotherapeutic agent .

Pharmacological Mechanisms and Molecular Targets of Penfluridol

Dopamine Receptor Antagonism and Neuroleptic Activity

Penfluridol exerts its primary antipsychotic effects through potent and prolonged antagonism of central dopamine D₂ receptors. With a dissociation constant (Kd) of approximately 159 nM for the human D₂ receptor, it effectively blocks dopaminergic neurotransmission, alleviating positive symptoms of psychosis such as hallucinations and delusions [6] [10]. This high-affinity blockade disrupts dopamine-mediated signaling in mesolimbic and mesocortical pathways. Crucially, penfluridol demonstrates sustained receptor occupancy due to its exceptional lipophilicity, facilitating accumulation in lipid-rich neural tissues and prolonged receptor interaction far exceeding its plasma half-life [1] [8].

Long-term administration induces significant neuroadaptations. Research using a rat model demonstrated that withdrawal after six weeks of penfluridol treatment resulted in dopaminergic supersensitivity in key brain regions. Local dopamine application into the nucleus accumbens of treated rats provoked a 3-5 fold greater increase in locomotor activity compared to controls. Similarly, dopamine application in the corpus striatum induced a marked stereotyped behavioral syndrome exclusively in penfluridol-pretreated animals. This supersensitivity, attributed to compensatory upregulation of postsynaptic dopamine receptors, highlights the profound and lasting impact of chronic D₂ blockade by penfluridol on neuronal circuitry regulating motor activity and behavior [2].

Table 1: Key Dopaminergic Interactions of Penfluridol

Receptor SubtypeBinding Affinity (Ki, nM)Primary Functional ConsequenceBiological Significance
Dopamine D₂159 [6]High-affinity antagonismPrimary antipsychotic mechanism; reduces positive symptoms of schizophrenia
Dopamine D₁147 [6]AntagonismPotential modulation of cognitive and affective functions; role in EPS less defined
Dopamine D₃136 [6]AntagonismMay contribute to effects on mood and reward pathways; potential influence on metabolic side effects
Dopamine D₅125 [6]AntagonismFunctional significance in psychosis less clear; may modulate neuronal excitability

Calcium Channel Modulation: T-Type Ca²⁺ and Voltage-Gated Channels

Beyond dopamine receptor antagonism, penfluridol exhibits high-affinity blockade of low-voltage-activated T-type calcium channels (T-channels). Electrophysiological studies utilizing heterologously expressed human T-channel subtypes (α1G/Cav3.1, α1H/Cav3.2, α1I/Cav3.3) revealed penfluridol as a potent inhibitor, with Kd values ranging between 70-100 nM. This potency exceeds that of many conventional neuroleptics; haloperidol, for instance, is 12-20 times less effective against these channels [3]. Penfluridol demonstrates subtype selectivity, exhibiting slightly higher affinity for α1G and α1I subtypes compared to α1H.

Mechanistically, penfluridol acts as a state-dependent blocker, preferentially binding to and stabilizing the inactivated state of T-channels. This is evidenced by its significant negative shift (hyperpolarization) of the steady-state inactivation curve (h∞), effectively reducing the fraction of channels available for activation at physiological resting membrane potentials. Penfluridol minimally affects channel activation kinetics or the time course of inactivation once activated [3]. Blockade of neuronal T-channels, critical for regulating neuronal excitability, burst firing, and rhythmic oscillations, particularly in thalamocortical circuits, contributes significantly to penfluridol's neuroleptic profile and may underlie its potential utility in conditions like epilepsy. T-channel inhibition also disrupts calcium-dependent signaling crucial for cellular proliferation and hormone secretion in non-neuronal contexts [3] [6].

Table 2: T-Type Calcium Channel Blockade by Penfluridol

T-Channel SubtypeApprox. Kd (nM)Relative Potency vs. HaloperidolKey Functional Impact of Blockade
α1G (Cav3.1)~70 [3]12-20 fold more potentSuppression of thalamocortical burst firing; potential anti-epileptic effects; inhibition of cellular proliferation
α1H (Cav3.2)~100 [3]12-20 fold more potentModulation of neuronal excitability, nociception; role in hormone secretion (e.g., aldosterone)
α1I (Cav3.3)~70-80 [3]12-20 fold more potentRegulation of neuronal bursting in hippocampus/substantia nigra; potential impact on sleep rhythms

Integrin Signaling Axis Inhibition in Metastatic Regulation

A major frontier in penfluridol research focuses on its potent anti-metastatic activity, mediated primarily through disrupting integrin signaling. Integrins, heterodimeric transmembrane receptors linking the extracellular matrix (ECM) to the intracellular cytoskeleton, are critical drivers of cancer cell migration, invasion, and survival, particularly during metastasis. Penfluridol significantly downregulates the expression and function of key integrins, notably integrin α6β4, in aggressive triple-negative breast cancer (TNBC) cells (MDA-MB-231, HCC1806, 4T1) [4] [7].

Treatment with penfluridol (4-6 µM) induces a rapid and substantial decrease in integrin α6 and β4 subunit protein levels. Critically, it disrupts the integrin-FAK-paxillin-Rac/ROCK signaling cascade:

  • Downregulation of Focal Adhesion Kinase (FAK) and Paxillin: Phosphorylated (active) FAK (Y397) and paxillin (Y118) are markedly reduced, impairing focal adhesion complex formation and turnover.
  • Suppression of Rho GTPases: Expression of Rac1/2/3 and ROCK1, key regulators of actin cytoskeleton dynamics and cell motility, is significantly diminished [4] [7].

Functional assays confirm the impact of this molecular disruption. Penfluridol (4 µM) inhibits 4T1 cell migration by 61% and 76% at 18h and 36h, respectively, in wound-healing assays. Transwell invasion assays show approximately 60% reduction in cell invasion capacity [4] [7]. These in vitro findings translate to dramatic in vivo effects in metastatic models. In an orthotopic TNBC model, penfluridol administration suppressed primary tumor growth by 49%. More impressively, it inhibited metastatic brain tumor growth by 90% (intracardiac injection model) and 72% (intracranial injection model), correlating with reduced integrin β4 expression and increased apoptosis within tumors [4] [7]. This potent suppression of brain metastasis is particularly significant given penfluridol's ability to cross the blood-brain barrier, overcoming a major limitation of many conventional chemotherapeutics.

Serotonergic and Adrenergic Receptor Interactions

Penfluridol's receptor interaction profile extends beyond dopamine receptors, encompassing significant activity at serotonergic and adrenergic receptors, which contribute to both its CNS effects and emerging oncological actions. Comprehensive receptor screening reveals moderate-to-high affinity for several serotonin (5-HT) receptor subtypes and adrenergic receptors, with potential functional consequences [5] [6] [9]:

  • Serotonin Receptors: Penfluridol exhibits notable affinity for 5-HT₂ receptors, particularly 5-HT₂B (Ki ≈ 184 nM) and 5-HT₂A (Ki ≈ 361 nM), followed by 5-HT₇ (Ki ≈ 280 nM) and 5-HT₂C (Ki ≈ 881 nM) [6] [9]. This serotonergic antagonism contributes to its antipsychotic profile, potentially mitigating some extrapyramidal side effects associated with pure D₂ antagonists (atypical antipsychotic property), and may also influence mood and anxiety. Pharmacological studies demonstrate a crucial interaction between serotonergic and dopaminergic systems in regulating prolactin secretion. While the serotonin agonist quipazine increases prolactin release in control rats, it fails to do so in animals pre-treated with penfluridol or the dopamine synthesis inhibitor α-methyl-p-tyrosine (α-MPT). Similarly, the serotonin releaser d-fenfluramine cannot stimulate prolactin secretion in penfluridol-pretreated rats. This indicates that penfluridol's D₂ receptor blockade in the tuberoinfundibular pathway negates the prolactin-elevating effect of serotonin, suggesting serotonin stimulates prolactin release indirectly by inhibiting dopaminergic neurons [5].
  • Adrenergic Receptors: Penfluridol binds to α-adrenergic receptors with Ki values in the range of 401-602 nM for α₂B and α₂C subtypes, and 455-602 nM for α₁D [6] [9]. While less potent than its D₂ antagonism, this activity may contribute to autonomic side effects (e.g., orthostatic hypotension) and could potentially influence tumor microenvironments or stress response pathways relevant to cancer progression.

The interplay between these monoaminergic systems underscores penfluridol's complex neuropharmacology and hints at potential mechanisms contributing to its diverse biological effects beyond psychosis.

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Induction

Penfluridol exerts profound cytotoxic effects in various cancer cell lines, including acute myeloid leukemia (AML), through induction of mitochondrial stress and oxidative damage. Treatment triggers a rapid and dose-dependent increase in intracellular ROS levels across AML cell lines (HL-60, U937, MV4-11), irrespective of their FLT3 mutation status (wild-type or ITD-mutated) [9]. This ROS surge acts as a critical upstream mediator of penfluridol's cellular effects:

  • Activation of Protein Phosphatase 2A (PP2A): Elevated ROS levels activate PP2A, a tumor suppressor phosphatase. Penfluridol treatment reduces inhibitory phosphorylation of PP2A (Tyr307) and enhances its activity [9].
  • Inhibition of Survival Kinases: Activated PP2A subsequently dephosphorylates and inactivates key survival kinases downstream of FLT3 and other oncogenic signals. This includes Akt (Ser473) and members of the MAPK pathway (ERK1/2, p38, JNK1/2) [9]. Clinically, high PP2A expression correlates with favorable prognosis in AML patients, validating its role as a therapeutic target [9].
  • Dual Induction of Apoptosis and Autophagy: The ROS/PP2A axis drives apoptosis, evidenced by increased nuclear fragmentation, sub-G1 populations, PARP cleavage, and caspase-3 activation. Concurrently, penfluridol triggers cytoprotective autophagy, marked by LC3-II accumulation, p62 degradation, and formation of acidic vesicular organelles (AVOs) [9]. Pharmacological inhibition of autophagy using 3-methyladenine (3-MA) or chloroquine (CQ) synergistically enhances penfluridol-induced apoptosis, demonstrating that autophagy serves as a survival mechanism in response to penfluridol-induced stress [9].

This mechanism highlights penfluridol's ability to exploit redox vulnerabilities in cancer cells. By inducing mitochondrial ROS, it activates a PP2A-mediated stress response that simultaneously initiates apoptotic death while provoking a cytoprotective autophagic response. Combining penfluridol with autophagy inhibitors presents a rational strategy to overcome therapeutic resistance.

Table 3: Mitochondrial Dysfunction, ROS, and Downstream Signaling in Penfluridol-Treated Cancer Cells

Key EventDownstream ConsequencesFunctional OutcomeTherapeutic Modulation
↑ Intracellular ROSOxidation of cellular components; Activation of stress pathwaysOxidative damage; Activation of PP2AN-acetylcysteine (NAC) pre-treatment blocks effects
PP2A ActivationDephosphorylation/inactivation of Akt, ERK, p38, JNKInhibition of pro-survival signaling; Deregulation of cell cycle and metabolismFTY720 enhances; Okadaic acid (OA) blocks
Apoptosis InductionCaspase-3 activation; PARP cleavage; Nuclear fragmentationProgrammed cell deathEnhanced by autophagy inhibitors (3-MA, CQ)
(Cytoprotective) Autophagy InductionLC3-II conversion; AVO formation; p62 degradationLysosomal degradation of cellular components; Temporary survival under stressBlockade by 3-MA or CQ synergistically increases apoptosis

Properties

CAS Number

26864-56-2

Product Name

Penfluridol

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol

Molecular Formula

C28H27ClF5NO

Molecular Weight

524.0 g/mol

InChI

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2

InChI Key

MDLAAYDRRZXJIF-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Penfluridol; McN-JR-16341; R-16341; McNJR16341; R16341; McN JR 16341; R 16341; Acemap; Semap

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.